Anilofos Oxon (CAS 171980-56-6): A Technical Guide to the Bioactive Metabolite
Anilofos Oxon (CAS 171980-56-6): A Technical Guide to the Bioactive Metabolite
An in-depth guide for researchers, scientists, and drug development professionals on the chemical structure, mechanism of action, and toxicological significance of Anilofos Oxon, the activated metabolite of the organophosphate herbicide Anilofos.
Introduction: The Concept of Bioactivation
Anilofos, a member of the organophosphate (OP) class of herbicides, is primarily used for pre- and early post-emergence control of annual grasses and sedges, particularly in rice cultivation.[1][2][3] Its herbicidal efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants, a mechanism that disrupts cell division and growth.[1][2] However, the toxicological profile of Anilofos in non-target organisms, particularly mammals, is not directly caused by the parent compound itself. Instead, it undergoes metabolic activation, a process known as bioactivation, to a more potent form.
Organophosphates containing a thiono (P=S) bond, such as Anilofos, are metabolically converted to their corresponding oxon (P=O) analogs.[4] This conversion dramatically increases their potency as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of Anilofos Oxon (CAS 171980-56-6), the bioactive metabolite responsible for the characteristic cholinergic toxicity of Anilofos. We will delve into its chemical structure, mechanism of action, analytical detection, and toxicological implications.
Chemical Identity and Structure
Anilofos Oxon is the oxygen analog of the herbicide Anilofos. The defining structural difference is the substitution of the sulfur atom with an oxygen atom on the phosphorus center, a change that fundamentally alters its biological activity.
| Property | Value | Source |
| CAS Registry Number | 171980-56-6 | [5] |
| Chemical Name | S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphate | Inferred from parent compound |
| Molecular Formula | C₁₃H₁₉ClNO₄PS | Inferred from parent compound |
| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=O)(OC)OC | Inferred from parent compound |
The structural transformation from Anilofos to Anilofos Oxon is illustrated below.
Caption: Conversion of Anilofos to its active metabolite, Anilofos Oxon.
Mechanism of Action: Potent Acetylcholinesterase Inhibition
The primary toxicological mechanism of Anilofos Oxon in animals is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.
The Causality Behind Oxon Potency: Thiono-organophosphates (P=S) are poor inhibitors of AChE because the phosphorus atom is not sufficiently electrophilic to react with the serine hydroxyl group in the enzyme's active site. The metabolic conversion to the oxon form (P=O) is critical. The highly electronegative oxygen atom withdraws electron density from the phosphorus atom, making it significantly more electrophilic and thus a prime target for nucleophilic attack by the serine residue.
Inhibition by Anilofos Oxon leads to the accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors throughout the nervous system. This overstimulation manifests as a range of symptoms known as a cholinergic crisis. Studies on the parent compound, Anilofos, have repeatedly demonstrated dose-dependent signs of cholinergic hyperactivity and significant inhibition of cholinesterase activity in erythrocytes, plasma, blood, brain, and liver, effects directly attributable to the formation of Anilofos Oxon.[4][6][7]
Caption: Mechanism of AChE inhibition by Anilofos Oxon.
Synthesis and Metabolic Formation
In Vivo Bioactivation: The primary route of Anilofos Oxon formation is through in vivo metabolism of the parent herbicide, Anilofos. This oxidative desulfuration is predominantly carried out by cytochrome P450 (CYP) monooxygenases in the liver. This metabolic step is essential for its acute toxicity.
Laboratory Synthesis: While specific synthesis routes for Anilofos Oxon are not widely published, a common method for converting thiono-organophosphates to their oxon analogs involves controlled oxidation. A potential synthetic pathway would involve reacting Anilofos with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, under controlled conditions to selectively oxidize the P=S bond to P=O without cleaving the ester linkages.
A patent for the preparation of Anilofos describes a condensation reaction between 2-chloro-N-(4-chloro-phenyl-)-N-sec.-propyl ethanamide and a methyl sulfide salt.[8] A subsequent, controlled oxidation step could theoretically produce Anilofos Oxon.
Analytical Methodologies
The detection and quantification of Anilofos and its oxon metabolite are critical for toxicological studies, residue analysis, and environmental monitoring.[9][10] The primary analytical techniques are chromatographic methods coupled with selective detectors.
Sample Preparation: A crucial first step is the efficient extraction of the analyte from the matrix (e.g., soil, water, biological tissues). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for multi-residue analysis in diverse agricultural and food matrices.[11] Conventional solvent extraction followed by solid-phase extraction (SPE) cleanup, for instance using a Florisil column, is also employed to remove interfering substances.[11]
Instrumentation:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a common method for separating Anilofos and its metabolites.[10][12] Detection is often achieved with a Diode-Array Detector (DAD) or a UV detector.[11] For higher sensitivity and confirmation, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.
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Gas Chromatography (GC): GC is also suitable for the analysis of organophosphates. Selective detectors like the Flame Photometric Detector (FPD), which is sensitive to phosphorus and sulfur, or a Nitrogen-Phosphorus Detector (NPD) are frequently used.[11] For unambiguous identification, GC coupled with a Mass Spectrometer (GC-MS) is preferred.
Experimental Protocol: Generalized Workflow for Residue Analysis
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Sample Homogenization: Weigh a representative portion of the sample (e.g., 10 g of soil or tissue) and homogenize.
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Extraction: Add an appropriate extraction solvent (e.g., 15 mL of acetonitrile with 1% acetic acid) to the homogenized sample in a centrifuge tube.
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Salting Out & Phase Separation: Add salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation. Shake vigorously and centrifuge to separate the organic layer.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences). Vortex and centrifuge.
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Instrumental Analysis: Inject a small aliquot (e.g., 2 µL) of the final extract into the GC-MS or LC-MS/MS system for quantification against a standard calibration curve.
Caption: Generalized workflow for the analysis of Anilofos residues.
Toxicological Profile
The toxicology of Anilofos is intrinsically linked to its metabolic conversion to Anilofos Oxon. While the parent compound has a moderate acute toxic potential, its oxon metabolite is a potent neurotoxin.
| Toxicological Endpoint | Observation for Anilofos (mediated by Anilofos Oxon) | Source(s) |
| Acute Oral LD50 (Rats) | 1681 mg/kg | [6][7] |
| Primary Mechanism | Inhibition of Acetylcholinesterase (AChE) | [4][6][7] |
| Observed Symptoms | Dose-dependent cholinergic hyperactivity, behavioral alterations, hypothermia, weight loss. | [6][7] |
| Genotoxicity | Induced chromosome aberrations in human peripheral lymphocytes at certain concentrations. Did not induce sister chromatid exchanges or micronuclei. | [4][7] |
| Mutagenicity (Ames Test) | Showed mutagenic activity on Salmonella strain TA98 without S9 metabolic activation, suggesting the oxon form may induce frameshift mutations. | [4] |
The results indicate a moderate toxic potential for the parent compound, Anilofos, in mammals.[4][6] The central nervous system-mediated effects are a substantial contributor to its overall toxicity.[6][7] Furthermore, studies have investigated its genotoxic and cytotoxic effects, finding that Anilofos can induce chromosomal aberrations in human cells in vitro.[4][7]
Conclusion
Anilofos Oxon (CAS 171980-56-6) stands as a classic example of metabolic bioactivation, transforming a moderately effective herbicide into a potent animal neurotoxin. Its identity as the oxygen analog of Anilofos, formed via oxidative metabolism, is central to understanding the toxicological risks associated with the parent compound. The highly electrophilic phosphorus atom in the P=O bond makes Anilofos Oxon a powerful and irreversible inhibitor of acetylcholinesterase, leading to cholinergic crisis. A thorough understanding of its formation, mechanism of action, and analytical detection is paramount for researchers in toxicology, environmental science, and drug development for assessing risks and developing potential countermeasures. Future research should focus on quantifying the conversion rates of Anilofos to its oxon in various species and environmental compartments to refine risk assessment models.
References
- Hazarika, A., & Sarkar, S. N. (2001). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: effect on some physical attributes and acetylcholinesterase activity. Toxicology, 171(1), 11-21.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Anilofos Residue Analysis in Agricultural Products. Benchchem.
- Undeğer, Ü., & Başaran, N. (2017). Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test. Cytotechnology, 69(3), 445–454.
- BenchChem. (2025). The Herbicidal Activity of Anilofos: A Technical Review. Benchchem.
- BenchChem. (2025). The History and Development of Anilofos: An In-depth Technical Guide. Benchchem.
- Hazarika, A., & Sarkar, S. N. (2001).
- ResearchGate. (2025). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: Effect on some physical attributes and acetylcholinesterase activity.
- AERU, University of Hertfordshire. (2025). Anilofos (Ref: HOE 30374).
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- ChemicalBook. (n.d.). ANILOFOS OXON | 171980-56-6. ChemicalBook.
- Sondhia, S., & Dixit, A. (2015). Bioefficacy and Determination of Terminal Residues of a Herbicide Anilofos in Field Soil and Plants Following an Application to the Transplanted Rice Crop. Communications in Soil Science and Plant Analysis, 46(18), 2315-2325.
- Google Patents. (n.d.). CN102260287A - Preparation method of herbicide anilofos.
- CABI Digital Library. (n.d.). Degradation of anilofos in paddy soil and its residue in rice plant. CABI Digital Library.
- Sharma, A., & Singh, B. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Management Science, 70(11), 1748-1753.
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